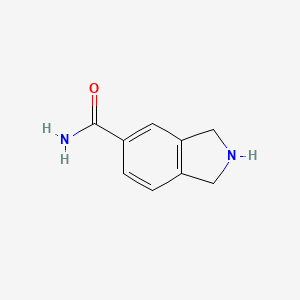

Isoindoline-5-carboxamide

Description

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACPFIVEGYGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665641 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137453-25-9 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling has revolutionized access to isoindoline-5-carboxamides. For example, methyl isoindoline-5-carboxylate reacts with 5-bromopyrimidine in the presence of Pd(dba)₂ and Ruphos ligand, yielding N-pyrimidinyl isoindoline-5-carboxamides with >90% conversion. This method excels in constructing aryl-amide bonds but requires inert conditions and expensive catalysts.

Table 2: Catalytic Amination Parameters

Reductive Amination

Reductive amination of isoindoline-5-carbaldehydes with amines using NaBH₃CN or H₂/Pd-C provides secondary carboxamides. For instance, 3-oxoisoindoline-5-carbaldehyde reacts with benzylamine under H₂ (1 atm) to afford the corresponding carboxamide in 85% yield.

Microwave-Assisted Synthetic Routes

Microwave irradiation significantly accelerates reaction kinetics. A protocol for N-substituted isoindoline-5-carboxamides involves heating α,α-bishalo-o-xylenes with primary amines in water under microwave conditions (150°C, 30 min), achieving yields up to 95%. This method reduces side reactions and is scalable to industrial production.

Advantages :

-

10-fold reduction in reaction time compared to conventional heating.

-

Enhanced purity due to minimized thermal decomposition.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable the multi-gram production of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid , a precursor to carboxamides, with >90% yield. Key parameters include:

-

Residence time : 5–10 minutes.

-

Temperature control : 25–50°C to prevent Boc-group cleavage.

Table 3: Industrial Production Metrics

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Reactor type | Continuous flow | 98% conversion |

| Catalyst loading | 0.5 mol% Pd | Minimal metal leaching |

| Solvent recovery | >95% | Reduced waste |

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoindoline-5-carboxylic acid.

Reduction: Reduction reactions can convert it to isoindoline-5-carboxylate.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Isoindoline-5-carboxylic acid.

Reduction: Isoindoline-5-carboxylate.

Substitution: Various substituted isoindoline derivatives, depending on the reagents used.

Scientific Research Applications

Isoindoline-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Medicine: this compound derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of isoindoline-5-carboxamide and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others modulate immune responses by interacting with cytokine receptors. The exact mechanism depends on the specific structure of the derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-5-carboxamide (1H-Indole-5-carboxamide)

- Structure : Indole-5-carboxamide consists of a benzene ring fused to a pyrrole ring (five-membered aromatic ring with one nitrogen), with a carboxamide group at the 5-position.

- Physicochemical Properties: Molecular Formula: C₉H₈N₂O (97% purity) . Melting Point: Not explicitly provided, but indole-5-carboxylic acid (a related compound) melts at 208–210°C .

- Applications : Indole derivatives are prevalent in drug discovery (e.g., serotonin analogs). The carboxamide group enhances solubility and target binding via hydrogen bonding .

- Key Differences :

- Aromaticity : Indole’s pyrrole ring is aromatic, whereas isoindoline’s fused ring is partially saturated, altering electronic properties.

- Planarity : Isoindoline derivatives (e.g., 1-oxoisoindoline-2-carboxamide) exhibit near-planar geometries due to intramolecular H-bonds, while indole’s aromaticity enforces rigidity .

1-Oxoisoindoline-2-carboxamide

- Structure : Features a ketone (C=O) at the 1-position and a carboxamide at the 2-position.

- Physicochemical Properties :

- Synthesis: Prepared via refluxing o-phthaldehyde and urea in ethanol (55% yield) .

- Key Differences: Substituent Position: The 2-carboxamide vs. 5-carboxamide in the target compound affects steric and electronic interactions.

Methyl Isoindoline-5-carboxylate

- Structure : Ester derivative with a methoxy group at the 5-position.

- Physicochemical Properties :

- Key Differences :

Indoline-Based Carboxamides

- Structure : Benzene fused to a saturated five-membered ring with one nitrogen.

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Assumed based on structural analogy.

Biological Activity

Isoindoline-5-carboxamide is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes an isoindoline moiety and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit enzymes such as ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis (OA) pathology. For instance, a study reported that a derivative exhibited high potency against these metalloproteases, demonstrating potential as a disease-modifying OA drug (DMOAD) .

- Anticancer Activity : Research indicates that isoindoline derivatives can inhibit cancer cell proliferation by targeting tyrosine kinases and other signaling pathways. For example, compounds derived from isoindoline have shown promising results in inhibiting the growth of adenocarcinoma cells (A549) in vitro and in vivo .

- Antiviral and Anti-inflammatory Properties : this compound has been explored for its antiviral properties, particularly against viral infections like SARS-CoV-2. Studies have demonstrated that certain isoindoline derivatives exhibit significant antiviral activity, correlating well with their inhibition of viral proteases .

Therapeutic Applications

The therapeutic potential of this compound is vast, with applications spanning various medical fields:

- Osteoarthritis Treatment : The inhibition of ADAMTS enzymes suggests potential use in treating osteoarthritis by preventing cartilage degradation .

- Cancer Therapy : Isoindoline derivatives have demonstrated efficacy against multiple cancer types, including lung cancer and pancreatic cancer, showcasing their role as anticancer agents .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Osteoarthritis

In a study focused on osteoarthritis treatment, compound 18 derived from this compound showed dose-dependent efficacy in two rat models of OA. The compound was able to significantly inhibit the release of synovial ARGs, indicating its potential as a therapeutic agent for managing OA symptoms .

Case Study 2: Cancer Treatment

A series of isoindole derivatives were evaluated for their anticancer properties against A549 cells. The compounds demonstrated IC50 values indicating effective inhibition of cell viability, leading to further investigation in xenograft models where they displayed significant tumor growth inhibition .

Table 1: Inhibitory Activity of Isoindoline Derivatives

| Compound | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound 18 | ADAMTS-4 | 51 | High potency as an OA inhibitor |

| Compound X | A549 cells | 114.25 | Effective anticancer agent |

| Compound Y | DDR1 | 14.9 | Selective kinase inhibitor |

Table 2: Pharmacokinetic Profiles

| Compound | Bioavailability (%) | Half-life (h) | Administration Route |

|---|---|---|---|

| Compound 18 | 75 | 3 | Oral |

| Compound X | 85 | 4 | Intravenous |

Q & A

Q. What frameworks guide ethical and rigorous hypothesis testing for this compound’s novel applications?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For in vivo studies, adhere to institutional animal care protocols and include negative controls. Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .

Tables for Data Organization

Table 1 : Comparative Analysis of Synthetic Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 72 | 98.5 |

| CuI | THF | 60 | 65 | 97.8 |

Table 2 : Conflict Matrix for Discrepant Bioactivity Reports

| Study | IC₅₀ (μM) | Cell Line | Hypothesized Interference |

|---|---|---|---|

| A | 0.5 | HEK293 | Serum concentration |

| B | 2.1 | HeLa | Solvent (DMSO vs. ethanol) |

Key Recommendations

- For Contradictory Data : Use cross-study validation and transparent reporting of limitations .

- For Computational Modeling : Combine DFT with experimental kinetics to balance accuracy and practicality .

- For Ethical Compliance : Pre-register hypotheses and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.